N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide typically involves multiple steps. One common method is the Claisen-Schmidt condensation reaction, which is used to form the chalcone intermediate. This intermediate is then subjected to further reactions to introduce the quinoline and carbohydrazide moieties. The reaction conditions often involve the use of basic or acidic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups with others, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide stands out due to its unique combination of a quinoline core and a carbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H21N3O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N3O2/c1-2-9-19-12-8-13-20(25(19)30)17-27-29-26(31)22-16-24(18-10-4-3-5-11-18)28-23-15-7-6-14-21(22)23/h2-8,10-17,30H,1,9H2,(H,29,31)/b27-17+ |
InChI Key |
UGZJFDPOPKAIOO-WPWMEQJKSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O |
Origin of Product |
United States |
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